2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core substituted with chloroacetamido and trimethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and chloroacetyl chloride.
Formation of Chloroacetamido Intermediate: Chloroacetyl chloride reacts with an amine to form the chloroacetamido intermediate.
Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific redox conditions.
Scientific Research Applications
2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromoacetamido)methyl]-3,4,5-trimethoxybenzoic acid
- 2-[(2-Iodoacetamido)methyl]-3,4,5-trimethoxybenzoic acid
Uniqueness
2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16ClNO6 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-[[(2-chloroacetyl)amino]methyl]-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C13H16ClNO6/c1-19-9-4-7(13(17)18)8(6-15-10(16)5-14)11(20-2)12(9)21-3/h4H,5-6H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
BAPHPKUPVBZACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)CNC(=O)CCl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.